1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione
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Overview
Description
1-(3-Chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione is a synthetic compound known for its unique chemical structure and properties. This compound belongs to the class of pyrrolidine derivatives, which are characterized by a five-membered lactam ring. The presence of a 3-chlorophenyl group and four methyl groups attached to the pyrrolidine ring makes this compound particularly interesting for various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione involves several steps, starting from readily available precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions typically involve the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure high yields and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the 3-chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives with potentially different properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate and its effects on biological systems, which may lead to the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in fields such as materials science and nanotechnology
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione can be compared with other similar compounds, such as:
3-Chloromethcathinone (3-CMC): This compound shares the 3-chlorophenyl group but differs in its overall structure and pharmacological effects.
Piperazine derivatives: These compounds also contain a nitrogen-containing ring and exhibit a wide range of biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which distinguish it from other related compounds.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-13(2)11(17)16(12(18)14(13,3)4)10-7-5-6-9(15)8-10/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEDRJMCBPMOSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)C1(C)C)C2=CC(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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